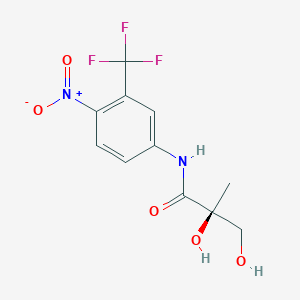
O-De-phenyl Andarine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-De-phenyl Andarine is a derivative of Andarine, a selective androgen receptor modulator (SARM). Andarine was initially developed for the treatment of conditions such as muscle wasting, osteoporosis, and benign prostatic hypertrophy.
Vorbereitungsmethoden
The synthesis of O-De-phenyl Andarine involves several steps, starting from the parent compound Andarine. The synthetic route typically includes the removal of the phenyl group from Andarine, resulting in the formation of this compound. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the dephenylation process. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .
Analyse Chemischer Reaktionen
O-De-phenyl Andarine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reference material in analytical chemistry to study the metabolic pathways of Andarine.
Biology: It is used in biological studies to understand the effects of SARMs on cellular processes.
Medicine: It has potential therapeutic applications in the treatment of muscle wasting and osteoporosis.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes .
Wirkmechanismus
O-De-phenyl Andarine exerts its effects by binding to androgen receptors in the body. This binding activates the receptors, leading to various cellular responses. The molecular targets include androgen receptors in muscle and bone tissues, where it promotes anabolic effects. The pathways involved include the activation of gene transcription related to muscle growth and bone density .
Vergleich Mit ähnlichen Verbindungen
O-De-phenyl Andarine is similar to other SARMs such as:
Ostarine (GTx-024): Another SARM developed for muscle wasting and osteoporosis.
Ligandrol (LGD-4033): A SARM used for muscle mass enhancement.
RAD140: A SARM studied for its potential in muscle growth and neuroprotection. What sets this compound apart is its specific metabolic pathway and the unique effects it has on androgen receptors compared to other SARMs
Eigenschaften
Molekularformel |
C11H11F3N2O5 |
|---|---|
Molekulargewicht |
308.21 g/mol |
IUPAC-Name |
(2S)-2,3-dihydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H11F3N2O5/c1-10(19,5-17)9(18)15-6-2-3-8(16(20)21)7(4-6)11(12,13)14/h2-4,17,19H,5H2,1H3,(H,15,18)/t10-/m0/s1 |
InChI-Schlüssel |
FEZWNOHXAIWDTD-JTQLQIEISA-N |
Isomerische SMILES |
C[C@](CO)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O |
Kanonische SMILES |
CC(CO)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)

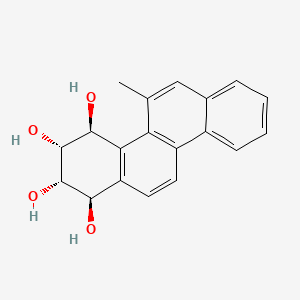
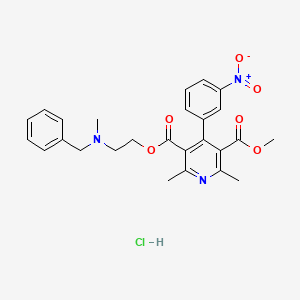
![6-Methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;hydrochloride](/img/structure/B13445238.png)


![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)

![(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13445267.png)
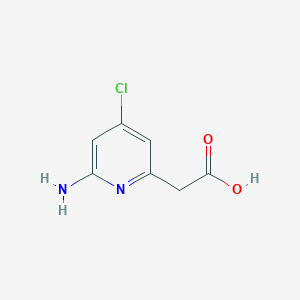
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)
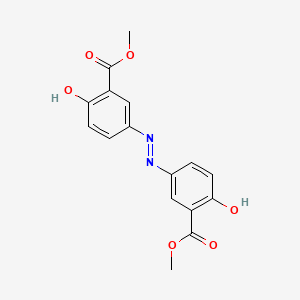
![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
